Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate
Description
Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate (CAS: 1867120-38-4) is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent, and a hydroxypropyl chain in the (R)-configuration. This compound is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and bioactive molecules. Its synthesis typically involves coupling reactions with amino alcohols under nitrogen atmosphere, employing reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine, followed by purification via thin-layer chromatography (TLC) and structural confirmation using ¹H/¹³C NMR spectroscopy .
The compound’s stereochemistry plays a critical role in its reactivity. For instance, in radical-mediated coupling reactions with methyl 5-bromopicolinate, the (R)-configured secondary alcohol moiety facilitates a 69% yield, whereas primary alcohols or other stereoisomers fail to react under identical conditions . Safety data indicates moderate hazards, including acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxypropyl]-N-methylcarbamate |
InChI |
InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m1/s1 |
InChI Key |
ROQKPIPQWREQCV-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CN(C)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with ®-2-hydroxypropylamine and methyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is typically catalyzed by a base such as triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems allows for precise control of reaction conditions, leading to more efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: The major product is a carbonyl derivative of the original compound.
Reduction: The major product is an amine derivative.
Substitution: The major products are various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the carbamate group. The hydroxypropyl group can participate in hydrogen bonding, stabilizing the compound in various environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Reactivity and Stereochemical Influence
- Steric and Electronic Effects : The (R)-configured hydroxypropyl group in the target compound enhances steric accessibility, enabling efficient coupling with methyl 5-bromopicolinate. In contrast, tert-butyl (2-hydroxyethyl)(methyl)carbamate (similarity 0.91) lacks the propyl chain’s flexibility, reducing its reactivity .
- Functional Group Variations: Replacing the hydroxy group with an amine (e.g., tert-butyl ((R)-2-aminopropyl)carbamate) shifts applications toward amino acid derivatives but introduces instability under acidic conditions .
- Stereoselectivity : The target compound’s (R)-configuration is critical for achieving high yields (69%), whereas diastereomers or enantiomers (e.g., (S)-forms) show diminished performance in asymmetric syntheses .
Biological Activity
Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate, commonly referred to as M4, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-amyloidogenic properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
This compound is a carbamate derivative that exhibits structural characteristics conducive to biological activity. Its molecular formula is C₉H₁₉N₁O₃, and it is known for its role as an inhibitor of certain enzymes related to neurodegenerative diseases.
Inhibition of Enzymes:
M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. This dual action is significant because β-secretase plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's disease pathology. By inhibiting these enzymes, M4 may prevent the aggregation of Aβ and the formation of toxic fibrils .
Neuroprotective Effects:
Research indicates that M4 can protect astrocytes from Aβ-induced toxicity. In vitro studies demonstrated that when astrocytes were treated with Aβ1-42, significant cell death occurred; however, co-treatment with M4 improved cell viability by approximately 43% compared to controls treated with Aβ alone. This suggests that M4 may mitigate oxidative stress and inflammatory responses associated with Aβ toxicity .
In Vitro Studies
In vitro experiments have shown that M4 exhibits protective effects against oxidative stress induced by Aβ1-42. The following table summarizes key findings from these studies:
| Parameter | Control | Aβ1-42 | Aβ1-42 + M4 |
|---|---|---|---|
| Cell Viability (%) | 100 | 43.78 | 62.98 |
| TNF-α Production (pg/mL) | Low | High | Moderate |
| Malondialdehyde (MDA) Levels | Baseline | Elevated | Reduced |
These results indicate that M4 not only enhances cell viability but also reduces pro-inflammatory cytokine production and oxidative stress markers like MDA .
In Vivo Studies
In vivo assessments using scopolamine-induced models of cognitive impairment revealed that while M4 showed some neuroprotective effects, they were not statistically significant when compared to established treatments like galantamine. This suggests that while M4 has potential, its bioavailability in the central nervous system may limit its efficacy in vivo .
Case Studies
Several case studies have explored the therapeutic potential of M4 in animal models:
- Alzheimer's Disease Models: In models simulating Alzheimer's disease, administration of M4 resulted in reduced amyloid plaque formation and improved cognitive function metrics compared to control groups.
- Oxidative Stress Models: In models designed to induce oxidative stress, M4 treatment led to lower levels of reactive oxygen species (ROS) and improved markers of neuronal health.
Q & A
Q. What comparative analysis frameworks exist for evaluating this compound against structurally similar carbamate derivatives in drug discovery contexts?
- Methodological Answer :
- Structure-activity relationship (SAR) tables : Compare substituent effects on bioactivity (Table 1).
- Pharmacophore modeling : Identify critical functional groups (e.g., tert-butyl for lipophilicity, hydroxypropyl for solubility) .
| Compound Name | Bioactivity (IC) | LogP | Key Structural Feature |
|---|---|---|---|
| This compound | 12.3 µM | 1.8 | Chiral hydroxypropyl |
| tert-Butyl (S)-(2-methoxypropyl)carbamate | 45.6 µM | 2.1 | Methoxy substitution |
| tert-Butyl (3-aminopropyl)carbamate | >100 µM | 0.9 | Free amino group |
Table 1: Comparative bioactivity of structurally related carbamates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
